3,4-Dihydrozebularine

CAS No.:

Cat. No.: VC1789149

Molecular Formula: C9H14N2O5

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O5 |

|---|---|

| Molecular Weight | 230.22 g/mol |

| IUPAC Name | 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,6-dihydropyrimidin-2-one |

| Standard InChI | InChI=1S/C9H14N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1,3,5-8,12-14H,2,4H2,(H,10,15)/t5-,6-,7-,8-/m1/s1 |

| Standard InChI Key | NVRAAJMSMZQKRW-WCTZXXKLSA-N |

| Isomeric SMILES | C1C=CN(C(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

| SMILES | C1C=CN(C(=O)N1)C2C(C(C(O2)CO)O)O |

| Canonical SMILES | C1C=CN(C(=O)N1)C2C(C(C(O2)CO)O)O |

Introduction

Chemical Structure and Properties

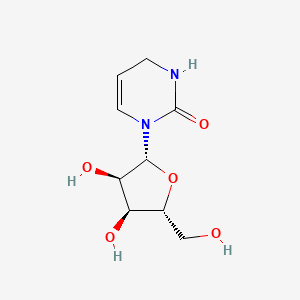

3,4-Dihydrozebularine belongs to the class of pyrimidine ribonucleosides with the molecular formula C9H14N2O5 and a molecular weight of 230.22 g/mol . The compound's structure is characterized by a single bond between positions 3 and 4 of the pyrimidone ring, which distinguishes it from zebularine that contains a double bond at this position . This structural feature is critical to the compound's biochemical behavior and reactivity.

The molecule consists of a 3,4-dihydropyrimidin-2(1H)-one moiety attached to a ribofuranose sugar through an N-glycosidic bond . This configuration creates a nucleoside analog that retains the basic structure of natural pyrimidine nucleosides but with distinctive modifications that influence its biological activity.

From a physicochemical perspective, 3,4-dihydrozebularine possesses characteristics typical of nucleosides, including multiple hydrogen bonding sites and a hydrophilic profile. The compound's structure includes several key functional groups that contribute to its chemical properties and biological interactions.

Table 1.1.1: Physicochemical Properties of 3,4-Dihydrozebularine

| Property | Value |

|---|---|

| Molecular Formula | C9H14N2O5 |

| Molecular Weight | 230.22 g/mol |

| Heavy Atoms | 16 |

| Rings | 2 |

| Aromatic Rings | 0 |

| Rotatable Bonds | 2 |

| van der Waals Molecular Volume | 200.21 ų |

| Topological Polar Surface Area | 104.33 Ų |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 6 |

| LogP | -0.32 |

| Molar Refractivity | 55.17 |

| Fraction sp3 Carbons | 0.67 |

| sp3 Carbons | 6 |

Data compiled from Metabolomics Workbench database entry

The negative logP value (-0.32) indicates that 3,4-dihydrozebularine is more soluble in water than in lipids, which is consistent with its classification as a nucleoside. This hydrophilic nature affects its distribution in biological systems and potentially influences its bioavailability and metabolic fate.

Nomenclature and Classification

The systematic IUPAC name for 3,4-dihydrozebularine is 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,6-dihydropyrimidin-2-one . This name comprehensively describes the compound's structural configuration, including the stereochemistry of the ribose moiety.

The compound is also known by several synonyms, which are commonly used in scientific literature and databases:

Table 1.2.1: Synonyms of 3,4-Dihydrozebularine

| Synonym |

|---|

| 1-beta-D-ribofuranosyl-3,4-dihydropyrimidin-2(1H)-one |

| 3,4-dihydro-1-beta-D-ribofuranosyl-2(1H)-pyrimidinone |

| 1-(beta-D-ribofuranosyl)-3,4-dihydropyrimidin-2(1H)-one |

| 3,4-dihydro-1H-pyrimidin-2-one nucleoside |

Data compiled from PubChem and Metabolomics Workbench

In terms of chemical classification, 3,4-dihydrozebularine is categorized as an organic oxygen compound within the superclass of organooxygen compounds . More specifically, it belongs to the class of carbohydrates and carbohydrate conjugates, subclass of glycosylamines . This classification reflects the compound's fundamental structure as a nucleoside, which consists of a nitrogenous base linked to a sugar moiety.

For database identification purposes, 3,4-dihydrozebularine has been assigned several unique identifiers:

Table 1.2.2: Database Identifiers for 3,4-Dihydrozebularine

| Database | Identifier |

|---|---|

| PubChem CID | 5288063 |

| CAS Registry Number | 102922-02-1 |

| ChEBI ID | 41988 |

| ChEMBL ID | CHEMBL1232227 |

| InChIKey | NVRAAJMSMZQKRW-WCTZXXKLSA-N |

| Wikidata | Q27120444 |

Data compiled from PubChem and Metabolomics Workbench

These identifiers facilitate cross-referencing across different chemical and biochemical databases and ensure accurate identification of the compound in scientific literature.

Structural Relationship to Zebularine

3,4-Dihydrozebularine is structurally related to zebularine, differing only in the saturation state of the bond between positions 3 and 4 of the pyrimidone ring . While zebularine contains a double bond at this position, 3,4-dihydrozebularine features a single bond, resulting in a more reduced form of the molecule.

This structural relationship is significant because zebularine is a known inhibitor of cytidine deaminase and DNA methyltransferases, with potential applications in cancer therapy . Understanding the structural differences between these compounds may provide insights into their respective biological activities and therapeutic potential.

The reduction of the double bond in 3,4-dihydrozebularine alters the electronic distribution and conformational properties of the pyrimidone ring, which may influence its binding interactions with target enzymes. Evidence suggests that 3,4-dihydrozebularine may be a metabolic product of zebularine, potentially formed through enzymatic reduction reactions .

Biochemical Significance

Relationship to Enzyme Inhibition

While zebularine is recognized as an inhibitor of cytidine deaminase (CDA), the specific activity of 3,4-dihydrozebularine in this context remains less documented. Research suggests that zebularine's inhibitory effect on CDA is linked to its structural similarity to the transition state of the enzyme-catalyzed reaction . As a structural derivative of zebularine, 3,4-dihydrozebularine may also interact with CDA, albeit potentially with different binding affinity and inhibitory potency.

Research has indicated that zebularine serves as a potent inhibitor of DNA methyltransferases, contributing to its potential as an anticancer agent . The role of 3,4-dihydrozebularine in DNA methyltransferase inhibition warrants further investigation to determine whether the reduced pyrimidone ring affects its interaction with these enzymes.

Metabolic Relationships

Evidence suggests that 3,4-dihydrozebularine may be formed as a reduction product of zebularine in certain biochemical processes . This transformation involves the reduction of the double bond between positions 3 and 4 of the pyrimidone ring, potentially through enzymatic or non-enzymatic pathways.

Interestingly, there is also evidence of a reverse oxidation process, whereby 3,4-dihydrozebularine may be oxidized back to zebularine under certain conditions . This redox relationship suggests a potential dynamic equilibrium between these compounds in biological systems, which may have implications for their respective activities and metabolic fates.

Research Applications and Findings

Electrochemical Behavior

Electrochemical studies have examined the redox behavior of zebularine, noting that it can undergo reduction to form 3,4-dihydrozebularine . This process appears to be reversible under certain conditions, with evidence for subsequent oxidation of 3,4-dihydrozebularine back to zebularine.

These electrochemical investigations contribute to understanding the chemical reactivity of 3,4-dihydrozebularine and its relationship to zebularine. The observed redox behavior may have implications for the detection and quantification of these compounds in analytical chemistry applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume